molecular formula C17H24ClNO3S B12692072 Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester CAS No. 135812-50-9

Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester

Cat. No.: B12692072
CAS No.: 135812-50-9
M. Wt: 357.9 g/mol
InChI Key: VVPNELPNHGOKHG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with chlorine, methylethoxy, and propylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester typically involves multiple steps. The starting material is often benzoic acid, which undergoes chlorination to introduce the chlorine atom at the 2-position. Subsequent reactions involve the introduction of the methylethoxy and propylthio groups through nucleophilic substitution and condensation reactions. The final step involves esterification to form the 1-methylethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include chlorinating agents, nucleophiles, and esterification catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester

Uniqueness

Compared to similar compounds, Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester is unique due to the presence of the propylthio group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester, also known by its CAS number 135812-50-9, is a synthetic organic compound with potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data to provide a comprehensive overview of its pharmacological properties.

Basic Information

PropertyValue
Molecular Formula C17H24ClNO3S
Molecular Weight 357.895 g/mol
Density 1.14 g/cm³
Boiling Point 451.4 °C
Flash Point 226.8 °C

The compound is characterized by the presence of a chloro group and a thioether linkage, which may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. A study focusing on various benzoic acid derivatives found that compounds with halogen substitutions, such as chloro groups, enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria . The specific compound has not been extensively studied in isolation; however, its structural analogs suggest potential effectiveness against microbial pathogens.

Anti-inflammatory and Analgesic Effects

Benzoic acid derivatives are often evaluated for anti-inflammatory and analgesic properties. In a related study on 5-acetamido-2-hydroxy benzoic acid, it was demonstrated that such compounds possess considerable anti-nociceptive activity in animal models . Although direct studies on the chlorinated derivative are lacking, the presence of similar functional groups suggests that it may exhibit comparable effects.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various benzoic acid derivatives to assess their potential as anticancer agents. These studies typically employ human cancer cell lines to evaluate the compound's ability to inhibit cell proliferation. While specific data on the chlorinated compound is limited, the general trend indicates that modifications to the benzoic acid structure can lead to enhanced cytotoxicity against certain cancer types .

Study of Related Compounds

  • 5-Acetamido-2-Hydroxy Benzoic Acid : This compound demonstrated significant analgesic effects in both central and peripheral models of pain. The study indicated that modifications in the benzoic acid structure could enhance bioavailability and receptor binding affinity .
  • Antimicrobial Activity : A comparative analysis of various benzoic acid derivatives showed that those with halogen substitutions had improved antimicrobial properties. This suggests that the chlorinated version may also exhibit similar benefits .

In Silico Studies

In silico modeling has been employed to predict the bioactivity and pharmacokinetic properties of various benzoic acid derivatives. These studies often utilize molecular docking techniques to assess binding affinities to target proteins (e.g., COX-2). Such approaches indicate that structural modifications can significantly affect the biological activity of these compounds .

Properties

CAS No.

135812-50-9

Molecular Formula

C17H24ClNO3S

Molecular Weight

357.9 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[[propan-2-yloxy(propylsulfanyl)methylidene]amino]benzoate

InChI

InChI=1S/C17H24ClNO3S/c1-6-9-23-17(22-12(4)5)19-13-7-8-15(18)14(10-13)16(20)21-11(2)3/h7-8,10-12H,6,9H2,1-5H3

InChI Key

VVPNELPNHGOKHG-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C)OC(C)C

Origin of Product

United States

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